molecular formula C13H9BrCl2N2O3 B8003050 ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B8003050
M. Wt: 392.0 g/mol
InChI Key: NVKMODBEOXYFHN-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method includes the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate and bromine to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-carboxy-1H-pyrazole-3-carboxylate.

    Reduction: Ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate.

    Substitution: Ethyl 5-(substituted)-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate.

Scientific Research Applications

Ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate: A reduced form of the compound with similar biological activities.

    Ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-carboxy-1H-pyrazole-3-carboxylate:

Uniqueness

Ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its formyl group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

ethyl 5-bromo-1-(2,4-dichlorophenyl)-4-formylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2N2O3/c1-2-21-13(20)11-8(6-19)12(14)18(17-11)10-4-3-7(15)5-9(10)16/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKMODBEOXYFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C=O)Br)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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